molecular formula C10H12N4S B1482909 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide CAS No. 2098136-43-5

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

Cat. No.: B1482909
CAS No.: 2098136-43-5
M. Wt: 220.3 g/mol
InChI Key: VJNSSCMEJAFBIN-UHFFFAOYSA-N
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Description

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a thiophene ring, and a carboximidamide group

Preparation Methods

The synthesis of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Addition of the Carboximidamide Group: The carboximidamide group can be introduced through the reaction of the pyrazole derivative with cyanamide under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide can be compared with other similar compounds, such as:

    1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.

    1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-3-(furan-2-yl)-1H-pyrazole-4-carboximidamide: Similar structure but with a furan ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-ethyl-3-thiophen-2-ylpyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-2-14-6-7(10(11)12)9(13-14)8-4-3-5-15-8/h3-6H,2H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNSSCMEJAFBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CS2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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